3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions .
Preparation Methods
The synthesis of 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione typically involves the reaction of butadiene with sulfur dioxide via a cheletropic reaction to give sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield the final product . Industrial production methods may involve the use of hydrogen peroxide and neutralization to a pH of roughly 5-8 before hydrogenation to improve product yield and catalyst lifetime .
Chemical Reactions Analysis
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and Raney nickel for hydrogenation . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiolanes.
Scientific Research Applications
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a solvent for extractive distillation and chemical reactions.
Biology: Employed in proteomics research as a specialty product.
Medicine: Investigated for its potential therapeutic uses, although specific applications are still under research.
Industry: Utilized in the purification of hydrocarbon mixtures and other industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione involves its role as a polar aprotic solvent. The sulfone group, which is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers, confers good solubility in water and stability in non-polar environments . This allows the compound to effectively dissolve a wide range of substances, facilitating various chemical reactions.
Comparison with Similar Compounds
3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione can be compared with other similar compounds such as:
Methylsulfonylmethane: Another organosulfur compound used in various chemical and biological applications.
Tetrahydrothiophene: A related compound with a similar structure but different chemical properties.
The uniqueness of this compound lies in its specific combination of solubility and stability, making it particularly useful in both aqueous and hydrocarbon environments .
Properties
Molecular Formula |
C12H25NO4S2 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N,N-dibutyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C12H25NO4S2/c1-3-5-8-13(9-6-4-2)19(16,17)12-7-10-18(14,15)11-12/h12H,3-11H2,1-2H3 |
InChI Key |
SKFYVULSUKNIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.